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WINSTON-SALEM, NC – Preclinical research has identified the FDA-approved antifungal

agent, ketoconazole, as a promising candidate for the treatment and prevention of breast

cancer brain metastasis (BCBM), a condition with a historically dismal prognosis. This in-depth

guide consolidates the key findings, experimental methodologies, and mechanistic insights for

researchers, scientists, and drug development professionals engaged in advancing oncology

therapeutics.

Executive Summary
Breast cancer is the second leading cause of brain metastases in women, with patients facing

a median survival of only 6-18 months post-diagnosis.[1][2] A significant challenge in treating

BCBM is the blood-brain barrier, which restricts the efficacy of many systemic therapies.

Recent investigations have centered on repurposing existing drugs that can effectively cross

this barrier and target the molecular drivers of brain metastasis.

A pivotal study has demonstrated that ketoconazole can selectively target and inhibit the

growth of breast cancer cells that express a truncated, gain-of-function splice variant of the

glioma-associated oncogene homolog 1 (GLI1), known as tGLI1.[3][4][5][6] This transcription

factor is highly expressed in a majority of BCBM samples and is associated with the promotion

of cancer stem cells (CSCs), preferential metastasis to the brain, and resistance to radiation

therapy.[1]
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Preclinical evidence indicates that ketoconazole and its novel derivative, KCZ-7, suppress

tGLI1-mediated BCBM by inhibiting its DNA-binding activity.[3][4][5][6] This action, in turn,

downregulates the expression of stemness genes such as Nanog and OCT4.[3][4][5][6] In vivo

studies have shown that systemic administration of ketoconazole not only prevents the

formation of brain metastases from circulating tGLI1-positive breast cancer cells but also

inhibits the progression of established metastatic lesions.[3][4] Notably, a derivative, KCZ-7,

has exhibited enhanced blood-brain barrier penetration and greater efficacy in reducing the

frequency of BCBM in mouse models.[3][4]

These promising preclinical findings have prompted the initiation of a window-of-opportunity

clinical trial (NCT03796273) to evaluate the safety, blood-brain barrier penetrance, and

biological activity of ketoconazole in patients with recurrent glioma and breast cancer brain

metastases.[1][7][8]

Mechanism of Action: Targeting the tGLI1
Transcription Factor
The primary mechanism through which ketoconazole exerts its anti-tumor activity in the

context of BCBM is the inhibition of the tGLI1 transcription factor.

The Role of tGLI1 in Breast Cancer Brain Metastasis
tGLI1 is a tumor-specific, truncated isoform of the GLI1 protein, a key effector in the Hedgehog

signaling pathway.[1] However, tGLI1 can also be activated through non-canonical pathways.[3]

Its expression is enriched in BCBM and is correlated with:

Promotion of Cancer Stem Cells (CSCs): tGLI1 drives the expression of genes associated

with stemness, such as Nanog and OCT4, leading to an expansion of the CSC population

that is implicated in metastasis and therapeutic resistance.[3][4][5][6]

Preferential Brain Metastasis: tGLI1 expression has been shown to mediate the colonization

of breast cancer cells in the brain.[3][4]

Therapeutic Resistance: Elevated tGLI1 levels are associated with resistance to

radiotherapy.[1]
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Ketoconazole's Inhibition of tGLI1 Activity
Mechanistic studies have revealed that ketoconazole and its derivative KCZ-7 inhibit tGLI1's

function by preventing its binding to DNA.[3][4][5][6] This disruption of tGLI1's transcriptional

activity leads to the downregulation of its target genes, thereby suppressing the malignant

phenotype. Another proposed mechanism involves the disruption of the functional interaction

between tGLI1 and STAT3.[1]
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The potential of ketoconazole and its derivatives in treating BCBM is supported by robust in

vitro and in vivo preclinical data.

In Vitro Efficacy
Ketoconazole has been shown to selectively kill tGLI1-expressing breast cancer cells, with

heightened efficacy against the cancer stem cell subpopulation, while sparing cells that do not

express tGLI1.[3][4]

Table 1: In Vitro Activity of Ketoconazole and Derivatives

Cell Line Vector IC50 (µM) - 72h

MDA-MB-231BRM Control > 20

GLI1 > 20

tGLI1 2.5

SKBRM Control > 20

GLI1 > 20

tGLI1 2.0

Data extracted from Doheny et al., Cancers, 2022.

In Vivo Efficacy in Mouse Models
Two experimental mouse models of breast cancer metastasis have demonstrated the in vivo

potential of ketoconazole and its derivatives.

In a prevention model, systemic administration of ketoconazole prior to the introduction of

tGLI1-positive breast cancer cells into circulation significantly reduced the colonization of these

cells in the brain.

Table 2: In Vivo Prevention of Brain Metastasis with Ketoconazole
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Treatment Group
Mean Brain
Bioluminescence
(photons/s)

p-value

Vehicle ~1.5 x 10^6 < 0.01

Ketoconazole (50 mg/kg) ~0.5 x 10^6 < 0.01

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

In a treatment model, ketoconazole administration was initiated after the detection of

established brain metastases. The treatment led to a significant suppression of metastatic

progression.

Table 3: In Vivo Treatment of Established Brain Metastasis

Treatment Group
Fold Change in Brain
Bioluminescence

p-value

Vehicle ~25 < 0.05

Ketoconazole (50 mg/kg) ~5 < 0.05

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

Blood-Brain Barrier Penetration
Mass spectrometry analysis confirmed that ketoconazole and its derivatives can cross the

blood-brain barrier. The novel derivative, KCZ-7, demonstrated superior brain penetration

compared to the parent compound.

Table 4: Blood-Brain Barrier Penetration of Ketoconazole and Derivatives
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Compound (50
mg/kg)

Mean Brain
Concentration
(ng/g)

Mean Serum
Concentration
(ng/mL)

Brain/Serum Ratio

Ketoconazole ~100 ~2000 ~0.05

KCZ-5 ~50 ~1500 ~0.03

KCZ-7 ~400 ~2500 ~0.16

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

Clinical Development
The encouraging preclinical data provided a strong rationale for investigating ketoconazole in

a clinical setting for patients with BCBM.

Phase I "Window-of-Opportunity" Trial (NCT03796273)
A phase I clinical trial was initiated to assess the side effects and efficacy of ketoconazole
administered prior to surgery in patients with recurrent glioma or breast cancer that has

metastasized to the brain.[7][8]

Trial Design:

Objective: To evaluate the safety, tolerability, and blood-brain barrier penetration of

ketoconazole. A key exploratory objective is to measure the modulation of tGLI1 expression

and its signaling pathway in the resected tumor tissue.[7]

Patient Population: Patients with recurrent glioma or breast cancer with brain metastases

scheduled for surgical resection.[7]

Treatment Protocol: Patients in the experimental arm receive oral ketoconazole at a dose of

400 mg twice daily for 4-7 days leading up to surgery.[7]

Primary Outcome Measures:

Incidence of adverse events.
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Concentration of ketoconazole in plasma and resected brain tumor tissue.

Secondary Outcome Measures:

Change in tGLI1 expression in tumor tissue.

As of the latest updates, the trial is ongoing, and results on the primary and secondary

outcome measures have not yet been publicly reported.

Clinical Trial Workflow (NCT03796273)

Patient Enrollment (BCBM, Recurrent Glioma)

Oral Ketoconazole Administration

Surgical Resection of Brain Tumor

Analysis of Plasma and Tumor Tissue

Primary and Secondary Endpoints Assessment

Click to download full resolution via product page

Workflow of the NCT03796273 clinical trial.

Experimental Protocols
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The following are summaries of the key experimental protocols employed in the preclinical

evaluation of ketoconazole for BCBM.

Cell Culture and Reagents
Cell Lines: Human breast cancer cell lines MCF7, MCF10A, BT-20, and SKBR3 were

utilized. Isogenic cell lines stably expressing control, GLI1, or tGLI1 vectors were generated.

Reagents: Ketoconazole was obtained from a commercial supplier. The novel derivatives

KCZ-5 and KCZ-7 were synthesized based on the ketoconazole scaffold.

In Vitro Cell Viability Assay
Seeding: Cells were seeded in 96-well plates.

Treatment: Cells were treated with a dose range of ketoconazole or its derivatives.

Analysis: Cell viability was assessed at 24, 48, and 72 hours post-treatment using a standard

MTT or similar colorimetric assay. The half-maximal inhibitory concentration (IC50) was

calculated.

In Vivo Mouse Models of Brain Metastasis
Animal Model: Female athymic nude mice were used.

Cell Inoculation: Luciferase-expressing human breast cancer cells were administered via

intracardiac injection to model the circulation of tumor cells and subsequent metastasis.

Treatment:

Prevention Model: Mice received intraperitoneal injections of ketoconazole (50 mg/kg) or

vehicle 24 hours prior to cell inoculation and three times per week thereafter.

Treatment Model: Treatment with ketoconazole (50 mg/kg) or vehicle was initiated upon

the detection of brain metastases via bioluminescent imaging.

Monitoring: Tumor burden in the brain and other organs was monitored bi-weekly using an in

vivo imaging system to detect bioluminescence.
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Endpoint Analysis: At the conclusion of the study, brains and other organs were harvested for

ex vivo bioluminescence imaging and histological analysis.

Mass Spectrometry for Blood-Brain Barrier Penetration
Sample Collection: Tumor-naive mice were treated with a single intraperitoneal dose of

ketoconazole or its derivatives (50 mg/kg). Blood and brain tissue were collected at

specified time points.

Sample Preparation: Brain tissue was homogenized, and both brain homogenates and

serum samples were processed for analysis.

Analysis: The concentrations of the compounds in the brain and serum were quantified using

liquid chromatography-mass spectrometry (LC-MS).

Chromatin Immunoprecipitation (ChIP)
Cross-linking: Cells were treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The cross-linked chromatin was sheared into smaller fragments using

sonication.

Immunoprecipitation: An antibody specific to tGLI1 was used to immunoprecipitate the tGLI1-

DNA complexes.

DNA Purification: The DNA was purified from the immunoprecipitated complexes.

Analysis: The purified DNA was analyzed by quantitative PCR (qPCR) or next-generation

sequencing (ChIP-seq) to identify the DNA sequences bound by tGLI1.

Future Directions
The preclinical success of ketoconazole and its derivatives in targeting tGLI1-positive BCBM

has paved the way for further investigation. Key future directions include:

Completion and Analysis of the NCT03796273 Trial: The results of this trial will provide

crucial insights into the safety, tolerability, and central nervous system penetrance of

ketoconazole in patients, as well as its on-target activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1139504?utm_src=pdf-body
https://www.benchchem.com/product/b1139504?utm_src=pdf-body
https://www.benchchem.com/product/b1139504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further Development of KCZ-7: Given its superior blood-brain barrier penetration and

efficacy in preclinical models, KCZ-7 warrants further development as a potential therapeutic

for BCBM.

Biomarker Development: The identification of a robust biomarker to select patients with

tGLI1-positive tumors will be essential for the clinical application of this therapeutic strategy.

Combination Therapies: Investigating the efficacy of ketoconazole or its derivatives in

combination with other treatment modalities, such as radiation therapy or targeted therapies,

could lead to synergistic anti-tumor effects.

Conclusion
The repurposing of ketoconazole as a therapeutic agent for breast cancer brain metastasis

represents a promising and innovative approach to addressing a significant unmet medical

need. The strong preclinical evidence for its mechanism of action and in vivo efficacy, coupled

with the ongoing clinical investigation, underscores the potential of this strategy to improve

outcomes for patients with this devastating disease. The continued exploration of

ketoconazole and its more potent derivatives could herald a new therapeutic option for a

patient population with limited effective treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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